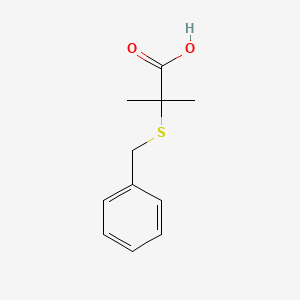

Propionic acid, 2-(benzylthio)-2-methyl-

Vue d'ensemble

Description

“Propionic acid, 2-(benzylthio)-2-methyl-” is a derivative of propionic acid . Propionic acid itself can control both monocotyledonous and dicotyledonous plants and it is an effective pre-emergent and post-emergent herbicide .

Synthesis Analysis

The synthesis of propionic acid derivatives involves various metabolic pathways. Propionic acid can be produced via fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The production of propionic acid by propionibacteria has become an attractive alternative to traditional petrochemical processes due to the environmentally friendly features of biorefinery .

Chemical Reactions Analysis

The hydrolysis reactions of anhydride have been frequently used as important model reactions for thermal hazard study . The hydrolysis of propionic anhydride (PA) was taken as a model reaction to study . The reaction kinetics and mechanism for the catalytic reduction of propionic acid over Pd-promoted Re on both SiO2 and TiO2 were also studied .

Applications De Recherche Scientifique

1. Recovery and Extraction Processes

Propionic acid is significant in various industries like chemical, pharmaceutical, and food. It is typically recovered from fermentation broth using reactive extraction techniques. Studies have shown that using specific extractants like Aliquat 336 in diluents such as n-heptane and 1-octanol can effectively recover propionic acid, making these processes crucial in industrial applications (Keshav, Chand, & Wasewar, 2009). The use of binary extractants and modifiers in different diluents has also been explored to enhance the extraction of propionic acid from waste streams and fermentation broth (Keshav, Wasewar, Chand, & Uslu, 2009).

2. Synthesis of Propionic Acid Derivatives

Research has explored the synthesis of various propionic acid derivatives. For example, the synthesis of 2,3-dimercaptopropionic acid from cysteine has been achieved through deaminative halogenation processes (Owen & Rahman, 1974). This demonstrates the chemical versatility of propionic acid in creating biologically active compounds.

3. Microbial Propionic Acid Production

Propionic acid is produced biologically through microbial fermentation, finding applications in the cosmetic, plastics, and pharmaceutical industries. The metabolic pathways for its production, such as fermentative, biosynthetic, and amino acid catabolic pathways, have been extensively studied to optimize yields (Gonzalez-Garcia et al., 2017).

4. Catalytic Oxidation Processes

Innovative methods for propionic acid production involve catalytic oxidation, such as the oxidation of 1-propanol using heteropolyoxometalates. These methods provide greener and more efficient routes for producing propionic acid, showcasing its importance in sustainable chemical production (Liu et al., 2021).

5. Pharmaceutical Applications

In the pharmaceutical sector, certain derivatives of propionic acid have been studied for their potential use in treating conditions like Type II diabetes mellitus and dyslipidemia. These compounds, such as PPAR agonists, highlight the therapeutic relevance of propionic acid derivatives (Liu et al., 2005).

Safety and Hazards

While specific safety and hazards information for “Propionic acid, 2-(benzylthio)-2-methyl-” is not available, general safety measures for handling propionic acid include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

Fermentative propionic acid production emerges as a competitor to chemical synthesis . Various bacteria synthesize propionic acid, but propionibacteria are the best producers . Biomass substrates hold promise to reduce propionic acid fermentation cost . The cultivation of propionic acid-producing bacteria (PAB) in the presence of lactic acid bacteria (LAB) is a typical application for propionic acid production based on strong commensalism .

Propriétés

IUPAC Name |

2-benzylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJFTDYFKXDNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189598 | |

| Record name | Propionic acid, 2-(benzylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic acid, 2-(benzylthio)-2-methyl- | |

CAS RN |

36038-77-4 | |

| Record name | 2-Methyl-2-[(phenylmethyl)thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36038-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-(benzylthio)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036038774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-(benzylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

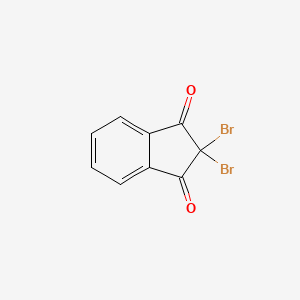

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

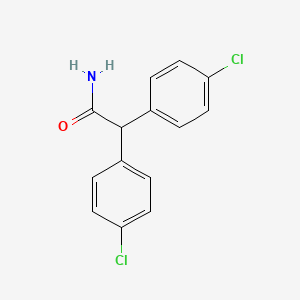

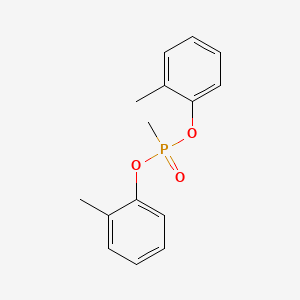

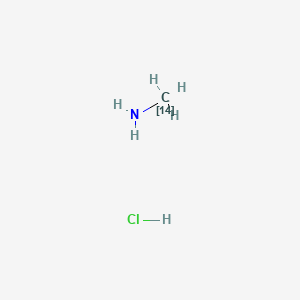

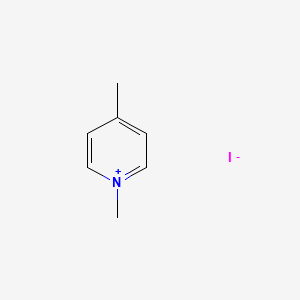

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)